molecular formula C15H23NaO2S B6612250 sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate CAS No. 60199-16-8

sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate

Cat. No. B6612250
CAS RN: 60199-16-8
M. Wt: 290.4 g/mol
InChI Key: WWYACYKHLMCNBG-UHFFFAOYSA-M
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Description

Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate, also known as sodium 2,4,6-triphenylbenzenesulfinate, is a white, crystalline solid that is soluble in water and organic solvents. It is a widely used reagent in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and other aromatic compounds. It is also used as a catalyst in a variety of reactions, such as the epoxidation of olefins and the oxidation of aromatic compounds. In addition, it has been investigated for its potential applications in biochemistry and physiology.

Scientific Research Applications

Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate has been studied for its potential applications in biochemistry and physiology. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been investigated for its potential use as an anti-inflammatory agent and as an anticancer agent. In addition, it has been studied as a potential antioxidant and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Mechanism of Action

The mechanism of action of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate 2,4,6-tris(propan-2-yl)benzene-1-sulfinate is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is thought to interact with the active site of the enzyme, blocking the binding of arachidonic acid and thus preventing the production of prostaglandins.
Biochemical and Physiological Effects
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate has been studied for its potential effects on biochemical and physiological systems. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. As such, it has been investigated for its potential use as an anti-inflammatory agent and as an anticancer agent. In addition, it has been studied as a potential antioxidant and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

The use of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate 2,4,6-tris(propan-2-yl)benzene-1-sulfinate in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use in certain types of experiments.

Future Directions

In the future, sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate 2,4,6-tris(propan-2-yl)benzene-1-sulfinate could be further investigated for its potential applications in biochemistry and physiology. It could be studied for its potential use as an anti-inflammatory agent and as an anticancer agent. It could also be studied for its potential use as an antioxidant and as a potential inhibitor of the enzyme acetylcholinesterase. In addition, research could be conducted to further understand its mechanism of action and to develop more efficient synthesis methods. Finally, research could be conducted to develop more efficient and cost-effective methods for the production of this reagent.

Synthesis Methods

Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate can be synthesized by the reaction of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate sulfinate with 2,4,6-trimethylbenzene in the presence of an acid catalyst. The reaction proceeds by the protonation of the sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate sulfinate, followed by the nucleophilic attack of the sulfinate anion on the aromatic ring. The resulting product is a mixture of the two isomers, 2,4,6-tris(propan-2-yl)benzene-1-sulfinate and 2,4,6-tris(propan-2-yl)benzene-2-sulfinate.

properties

IUPAC Name

sodium;2,4,6-tri(propan-2-yl)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2S.Na/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYACYKHLMCNBG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)[O-])C(C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate

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